![molecular formula C26H41N3O2S B15081806 N~1~-[4-(1-adamantyl)-1,3-thiazol-2-yl]-N~2~-undecylethanediamide](/img/structure/B15081806.png)
N~1~-[4-(1-adamantyl)-1,3-thiazol-2-yl]-N~2~-undecylethanediamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N~1~-[4-(1-adamantyl)-1,3-thiazol-2-yl]-N~2~-undecylethanediamide is a synthetic compound that features a unique combination of adamantane and thiazole moieties. Adamantane is a polycyclic hydrocarbon known for its stability and rigidity, while thiazole is a heterocyclic compound containing both sulfur and nitrogen atoms. This compound’s structure imparts it with distinct chemical and physical properties, making it a subject of interest in various fields of scientific research.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N1-[4-(1-adamantyl)-1,3-thiazol-2-yl]-N~2~-undecylethanediamide typically involves multiple steps, starting with the preparation of the adamantyl and thiazole intermediates. One common method involves the reaction of 1-adamantylamine with 2-bromo-1,3-thiazole under basic conditions to form the adamantyl-thiazole intermediate. This intermediate is then reacted with undecylamine and ethylenediamine under controlled conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.
化学反应分析
Types of Reactions
N~1~-[4-(1-adamantyl)-1,3-thiazol-2-yl]-N~2~-undecylethanediamide undergoes various chemical reactions, including:
Oxidation: The adamantyl moiety can be oxidized to form adamantanone derivatives.
Reduction: The thiazole ring can be reduced under specific conditions to form dihydrothiazole derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the thiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO~4~) and chromium trioxide (CrO~3~).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH~4~) and sodium borohydride (NaBH~4~) are used.
Substitution: Nucleophiles like amines and thiols can be used in substitution reactions, often under basic or acidic conditions.
Major Products
Oxidation: Adamantanone derivatives.
Reduction: Dihydrothiazole derivatives.
Substitution: Various substituted thiazole derivatives.
科学研究应用
N~1~-[4-(1-adamantyl)-1,3-thiazol-2-yl]-N~2~-undecylethanediamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a catalyst in certain reactions.
Biology: Investigated for its potential as an antimicrobial and antiviral agent due to the presence of the adamantyl and thiazole moieties.
Medicine: Explored for its potential therapeutic applications, including as an anti-inflammatory and anticancer agent.
Industry: Utilized in the development of advanced materials, such as polymers and nanomaterials, due to its unique structural properties.
作用机制
The mechanism of action of N1-[4-(1-adamantyl)-1,3-thiazol-2-yl]-N~2~-undecylethanediamide involves its interaction with specific molecular targets and pathways. The adamantyl moiety enhances the compound’s lipophilicity, facilitating its transport across cell membranes. The thiazole ring can interact with various enzymes and receptors, modulating their activity. This compound may inhibit certain enzymes involved in inflammatory pathways or disrupt the replication of viral particles by binding to viral proteins.
相似化合物的比较
Similar Compounds
Amantadine: An antiviral and antiparkinsonian drug featuring an adamantyl group.
Memantine: Used in the treatment of Alzheimer’s disease, also containing an adamantyl moiety.
Thiazole derivatives: Various compounds containing the thiazole ring, used in pharmaceuticals and agrochemicals.
Uniqueness
N~1~-[4-(1-adamantyl)-1,3-thiazol-2-yl]-N~2~-undecylethanediamide is unique due to its combination of adamantyl and thiazole moieties, which imparts it with distinct chemical and biological properties
属性
分子式 |
C26H41N3O2S |
|---|---|
分子量 |
459.7 g/mol |
IUPAC 名称 |
N'-[4-(1-adamantyl)-1,3-thiazol-2-yl]-N-undecyloxamide |
InChI |
InChI=1S/C26H41N3O2S/c1-2-3-4-5-6-7-8-9-10-11-27-23(30)24(31)29-25-28-22(18-32-25)26-15-19-12-20(16-26)14-21(13-19)17-26/h18-21H,2-17H2,1H3,(H,27,30)(H,28,29,31) |
InChI 键 |
BBIGZPODGXAYFG-UHFFFAOYSA-N |
规范 SMILES |
CCCCCCCCCCCNC(=O)C(=O)NC1=NC(=CS1)C23CC4CC(C2)CC(C4)C3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


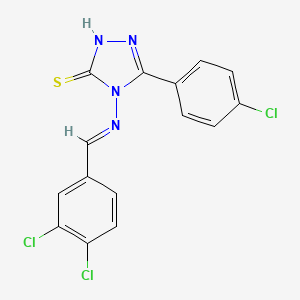

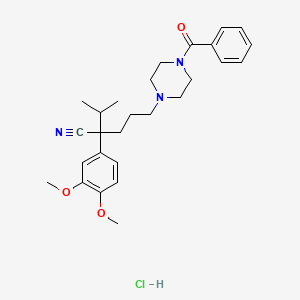
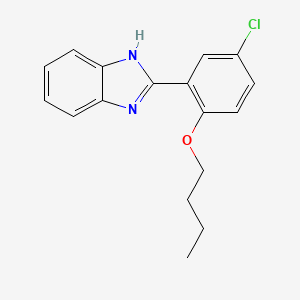
![3-methyl-8-[(2-oxopropyl)sulfanyl]-7-(propan-2-yl)-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B15081754.png)
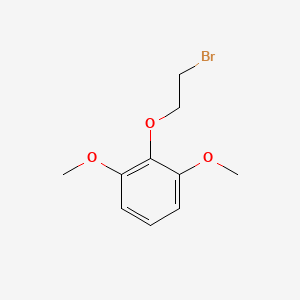
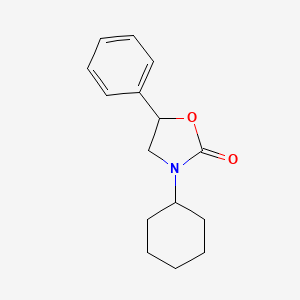
![[(2E)-2-(1-hexadecylquinolin-4(1H)-ylidene)ethylidene]propanedinitrile](/img/structure/B15081770.png)

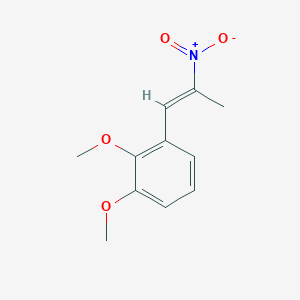
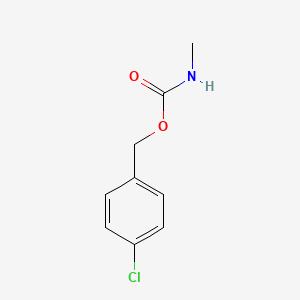
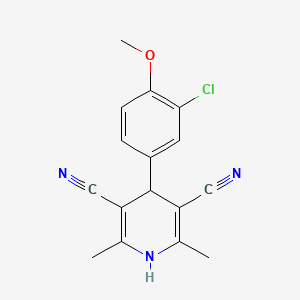

![Methyl 2-({[4-hydroxy-1-(3-methylbutyl)-2-oxo-1,2-dihydroquinolin-3-yl]carbonyl}amino)benzoate](/img/structure/B15081816.png)
